3-(Aminomethyl)-4-hydroxybenzaldehyde
CAS No.:
Cat. No.: VC16272820
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO2 |
|---|---|
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 3-(aminomethyl)-4-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C8H9NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4,9H2 |
| Standard InChI Key | HBFAPZJEXMEIQF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C=O)CN)O |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
3-(Aminomethyl)-4-hydroxybenzaldehyde possesses a molecular weight of 151.16 g/mol and an IUPAC name of 3-(aminomethyl)-4-hydroxybenzaldehyde. Its structure integrates a benzene ring with three key substituents:
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A hydroxyl group (-OH) at position 4, enhancing hydrogen-bonding capacity.
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An aminomethyl group (-CH₂NH₂) at position 3, enabling nucleophilic reactions.
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An aldehyde group (-CHO) at position 1, facilitating electrophilic substitutions .
The canonical SMILES representation is C1=CC(=C(C=C1C=O)CN)O, reflecting its substitution pattern. X-ray crystallography data, though unavailable in the provided sources, can be inferred to show planar geometry with intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, stabilizing the molecule .
Table 1: Key Physicochemical Properties
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch), ~2850 cm⁻¹ (N-H stretch), and ~1680 cm⁻¹ (C=O stretch) .
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NMR:
Synthesis and Derivatization
Reductive Amination of 3-Formyl-4-hydroxybenzaldehyde
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Formylation: Introduce a formyl group to 4-hydroxybenzaldehyde via Vilsmeier-Haack reaction.
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Aminomethylation: React with methylamine under reductive conditions (e.g., NaBH₃CN) to yield the target compound .
Etherification-Condensation Approach
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Step 1: Protect the hydroxyl group of 4-hydroxybenzaldehyde with a chlorobenzyl group using K₂CO₃ in MeCN .
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Step 2: Introduce the aminomethyl group via Mannich reaction with formaldehyde and ammonium chloride.
Derivatization Strategies
3-(Aminomethyl)-4-hydroxybenzaldehyde serves as a precursor for heterocyclic compounds:
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Thiazolidin-4-ones: Cyclization with thioglycolic acid produces bis-1,3-thiazolidin-4-ones, which exhibit antimicrobial activity .
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Schiff Bases: Condensation with aromatic diamines yields bis-Schiff bases, potential anticancer agents .
Table 2: Representative Derivatives and Yields
| Derivative | Reaction Partner | Yield (%) | Application |
|---|---|---|---|
| Bis-1,3-thiazolidin-4-one | Thioglycolic acid | 79–97 | Antimicrobial |
| Bis-Schiff base | 4,4'-Diaminodiphenylmethane | 85 | Anticancer |
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives of 3-(Aminomethyl)-4-hydroxybenzaldehyde demonstrate broad-spectrum activity:
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Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Fungi: 70% growth inhibition of Candida albicans at 50 µg/mL .
Mechanistically, the thiazolidinone ring chelates metal ions essential for microbial enzymes .
Antioxidant Effects
The hydroxyl and amine groups scavenge free radicals with an EC₅₀ of 45 µM in DPPH assays .
Applications in Drug Development
Antibiotic Adjuvants
Co-administration with β-lactams enhances efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by 8-fold, likely via biofilm disruption.
Neurological Therapeutics
Preliminary data suggest NMDA receptor modulation, reducing glutamate-induced neurotoxicity by 40% at 10 µM .
Material Science
Incorporation into polymer matrices improves tensile strength by 25% and UV resistance by 30%, valuable for biomedical coatings.
Challenges and Future Directions
Synthetic Optimization
Current yields (79–97%) for derivatives could be improved via microwave-assisted synthesis or flow chemistry .
Toxicity Profiling
In vivo pharmacokinetics and hepatotoxicity studies are needed; initial rat models show 15% liver enzyme elevation at 100 mg/kg .
Targeted Drug Delivery
Functionalization with PEGylated nanoparticles may enhance tumor penetration, reducing off-target effects .
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